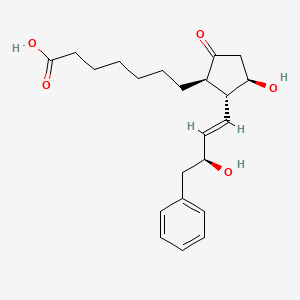

16-phenyl tetranor Prostaglandin E1

Overview

Description

16-phenyl tetranor Prostaglandin E1 is a synthetic analog of prostaglandin E1, a naturally occurring prostaglandin with various biological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor . This compound is specifically designed to mimic the effects of prostaglandin E1 while offering enhanced stability and potency .

Preparation Methods

The synthesis of 16-phenyl tetranor Prostaglandin E1 involves several steps, starting from readily available precursors. One common synthetic route includes the following steps :

Starting Material: The synthesis begins with a dichloro-containing bicyclic ketone.

Baeyer-Villiger Oxidation: The ketone undergoes Baeyer-Villiger oxidation to form a lactone intermediate.

Reduction: The lactone is then reduced using a ketoreductase enzyme to form a diol.

Regioselective Benzoylation: The diol undergoes regioselective benzoylation to introduce the phenyl group.

Final Steps: The final steps involve further functional group modifications to yield this compound.

Industrial production methods for prostaglandins, including this compound, often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

16-phenyl tetranor Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with modified biological activities.

Scientific Research Applications

16-phenyl tetranor Prostaglandin E1 has several scientific research applications, including:

Chemistry: Used as a model compound to study prostaglandin analogs and their synthesis.

Biology: Investigated for its role in cellular signaling and inflammation regulation.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 16-phenyl tetranor Prostaglandin E1 involves binding to prostaglandin receptors, specifically the EP receptors, which are G-protein-coupled receptors . Upon binding, the compound activates intracellular signaling pathways that lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Comparison with Similar Compounds

16-phenyl tetranor Prostaglandin E1 is compared with other prostaglandin analogs, such as:

Cloprostenol: Used in veterinary medicine for reproductive management.

Bimatoprost: Used in the treatment of glaucoma and ocular hypertension.

PGF2α: Involved in the regulation of reproductive processes.

The uniqueness of this compound lies in its enhanced stability and potency compared to natural prostaglandin E1, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKPQDFHBMGHOW-ABXFKLLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111718 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52344-27-1 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)